7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features an indole moiety, a triazolopyrimidine core, and a methoxyphenyl methyl ether group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23N5O2/c1-30-21-11-10-16(14-22(21)31-2)20-12-13-25-24-27-23(28-29(20)24)9-5-6-17-15-26-19-8-4-3-7-18(17)19/h3-4,7-8,10-15,26H,5-6,9H2,1-2H3 |
InChI Key |
UKFWTYNCROADPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the triazolopyrimidine coreCommon reagents used in these reactions include hydrazine hydrate, formic acid, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and triazolopyrimidine sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole oxides, while substitution reactions can introduce various functional groups to the core structure .
Scientific Research Applications
4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The triazolopyrimidine core can interact with nucleic acids and proteins, influencing cellular processes. These interactions result in the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazolopyrimidine Derivatives: Compounds such as 5-methyl-7-hydroxy-1,3,4-triazolo[1,5-a]pyrimidine have similar core structures and are studied for their pharmacological properties
Uniqueness
4-{2-[3-(1H-INDOL-3-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-2-METHOXYPHENYL METHYL ETHER is unique due to the combination of the indole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
